(R)-N-Deacetyl Colchicine is a colchicinoid, a class of alkaloids primarily found in plants belonging to the genus Colchicum, notably Colchicum autumnale (autumn crocus) [, , ]. While structurally similar to colchicine, (R)-N-Deacetyl Colchicine lacks the acetyl group on the nitrogen atom at position 7, distinguishing its properties and activities. This compound serves as a valuable research tool for investigating various cellular processes, particularly those involving microtubule dynamics and inflammation.
Colchicine is primarily sourced from the autumn crocus, with (R)-N-Deacetyl colchicine being synthesized through various chemical processes. It falls under the category of alkaloids and is specifically classified as a tubulin-binding agent, which plays a critical role in inhibiting cell division. The structural modifications of colchicine, such as the removal of the acetyl group in (R)-N-Deacetyl colchicine, enhance its biological activity and specificity towards cellular targets.
The synthesis of (R)-N-Deacetyl colchicine typically involves several steps:
For example, one reported method involves treating colchicine with methylamine followed by hydrolysis to produce N-deacetyl derivatives with varying substituents at the C7 position to explore structure-activity relationships .
(R)-N-Deacetyl colchicine possesses a complex molecular structure characterized by multiple rings and functional groups. The key features include:
The stereochemistry of (R)-N-Deacetyl colchicine is crucial for its interaction with biological targets, particularly tubulin.
(R)-N-Deacetyl colchicine participates in several significant chemical reactions:
These reactions are essential for developing new derivatives with improved efficacy against cancer cells.
The mechanism of action for (R)-N-Deacetyl colchicine involves:
Studies have demonstrated that its binding affinity correlates with its cytotoxicity across various cancer cell lines.
(R)-N-Deacetyl colchicine exhibits several notable physical and chemical properties:
These properties are critical for its formulation in pharmaceutical applications .
(R)-N-Deacetyl colchicine has several applications in scientific research and medicine:
(R)-N-Deacetyl colchicine (also termed N-deacetylcolchicine or demecolcine) is a pivotal biosynthetic intermediate and pharmacologically active alkaloid derived from the late-stage modification of colchicine. This deacetylated variant arises through the enzymatic hydrolysis of the acetamide group (-NHCOCH₃) at the C7 position of the parent colchicine molecule. Research has identified cytochrome P450 monooxygenases (CYPs) and carboxylesterase-like enzymes as primary catalysts for this reaction. In Gloriosa superba, the CYP71DA12 enzyme exhibits dual functionality: it catalyzes the N-demethylation of N-formyldemecolcine (3) to yield N-formyl-N-deacetylcolchicine (4a, gloriosine), followed by non-NADPH-dependent deformylation to generate (R)-N-deacetyl colchicine (5) [1]. Microsomal fractions from G. superba rhizomes—the primary site of alkaloid accumulation—confirmed NADPH-dependent N-demethylation precedes deformylation, underscoring compartmentalization of these steps [1] [7].
In Colchicum autumnale, isotopic labeling studies demonstrate that (R)-N-deacetyl colchicine serves as the direct precursor for colchicine via N-acetylation [7]. This species employs analogous CYP-mediated deacetylation, though gene expression profiling suggests tighter co-regulation with early biosynthetic genes compared to G. superba [1]. The tissue-specific localization (rhizomes/tubers) and light-dependent regulation of these enzymes further modulate deacetylcolchicine accumulation [5] [10].
Table 1: Key Enzymes Catalyzing Deacetylation in Colchicine Biosynthesis
Enzyme | Species | Reaction Catalyzed | Cofactor Requirement | Localization |
---|---|---|---|---|
CYP71DA12 | Gloriosa superba | N-demethylation of N-formyldemecolcine → Gloriosine (4a) | NADPH-dependent | Microsomal (ER-bound) |
Carboxylesterase-like | Colchicum autumnale | Hydrolysis of colchicine → (R)-N-Deacetyl colchicine | None | Cytosolic |
Non-CYP deformylase | Gloriosa superba | Deformylation of Gloriosine (4a) → (R)-N-Deacetyl colchicine (5) | Non-NADPH-dependent | Soluble cytoplasmic |
The interconversion between colchicine and (R)-N-deacetyl colchicine exemplifies how acetyltransferases drive structural diversification in colchicinoid alkaloids. While fungal endophytes utilize dedicated acetyltransferases for alkaloid modifications (e.g., LolM in grass-Epichloë symbiota for N-methylation) [9], plants employ acetyl-CoA-dependent transferases that exhibit substrate promiscuity. In G. superba, soluble cytosolic acetyltransferases re-acetylate (R)-N-deacetyl colchicine (5) to form colchicine (1), completing the N-acetylation cycle. This enzyme shows high specificity for the (R)-enantiomer, ensuring stereochemical fidelity in colchicine production [1] [7].
Plant acetyltransferases operate as metabolic switches:
Colchicinoid biosynthesis is governed by gene clusters exhibiting evolutionary divergence between G. superba and C. autumnale. RNA-seq co-expression analyses identify core enzymes conserved across both species—including the tropolone-forming CYP71FB1 and O-methyltransferases—while deacetylation/acetylation modules show species-specific adaptations [1] [4].
Table 2: Comparative Genomics of Colchicinoid Biosynthetic Clusters
Genomic Feature | Gloriosa superba | Colchicum autumnale | Functional Implication |
---|---|---|---|
Core genes | CYP75A109, CYP75A110, CYP71FB1 | Homologs of CYP75A, CYP71FB1 | Early pathway (phenethylisoquinoline → tropolone) |
Deacetylase genes | CYP71DA12 (high expression in rhizomes) | Carboxylesterase-like (constitutive) | Tissue-specific vs. broad deacetylation |
Acetyltransferase genes | Soluble acetyl-CoA transferase (rhizome-enriched) | Similar Km for acetyl-CoA | 4-fold higher Vmax in G. superba |
Regulatory elements | Light-responsive AP2/ERF motifs | JA-responsive WRKY motifs | Environmental vs. stress-induced regulation |
Colchicine content | 0.8–0.9% dry mass (tubers) [10] | 0.6–0.8% dry mass (seeds) [8] | G. superba as preferred commercial source |
Three key evolutionary distinctions emerge:
Table 3: Transcriptional Regulators of Colchicinoid Clusters
TF Family | Species | Regulator | Target Genes | Inducing Signal | Effect on Deacetylcolchicine |
---|---|---|---|---|---|
AP2/ERF | Gloriosa superba | Unidentified ERF IX clade | CYP71DA12, Acetyltransferases | Light, P-availability | ↑ 3.2-fold under high light |
WRKY | Colchicum autumnale | PsWRKY | Carboxylesterase, CYP71FB1 | Jasmonate, wounding | ↑ 4.5-fold post-herbivory |
bHLH | Both | MYC2-like | Early pathway genes | Developmental cues | Modulates precursor flux |
Comprehensive List of Compounds
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